Cas no 908356-37-6 (methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride)

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a methylimidazole substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. The compound’s stereospecific (2S) configuration ensures precise reactivity in asymmetric synthesis, particularly in peptide and heterocycle construction. The 1-methylimidazole moiety offers potential for coordination chemistry or as a precursor in bioactive molecule development. This product is characterized by high purity and consistent performance, meeting rigorous research and industrial standards. Its structural versatility makes it valuable for medicinal chemistry, enzyme studies, and custom synthesis projects requiring tailored functionalization.
methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride structure
908356-37-6 structure
Product Name:methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
CAS No:908356-37-6
MF:C8H14ClN3O2
MW:219.668660640717
CID:5606736
PubChem ID:131698297
Update Time:2025-06-14

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • MFCD29059430
    • EN300-9060340
    • METHYL 2-AMINO-3-(1-METHYL-1H-IMIDAZOL-5-YL)PROPANOATE HCL
    • 908356-37-6
    • methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
    • Inchi: 1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1
    • InChI Key: WWGCKPBKDOYTAL-FJXQXJEOSA-N
    • SMILES: Cl.O(C)C([C@H](CC1=CN=CN1C)N)=O

Computed Properties

  • Exact Mass: 219.0774544g/mol
  • Monoisotopic Mass: 219.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1Ų

methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride Pricemore >>

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Additional information on methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Research Brief on Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate Hydrochloride (CAS: 908356-37-6)

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride (CAS: 908356-37-6) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its imidazole-containing side chain, serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

The structural uniqueness of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride lies in its chiral center and the presence of the 1-methyl-1H-imidazol-5-yl moiety, which imparts specific electronic and steric properties. These features make it a valuable scaffold for designing compounds with enhanced binding affinity and selectivity toward biological targets. Recent research has focused on optimizing its synthetic routes to improve yield and purity, which are critical for large-scale pharmaceutical applications.

One of the key areas of investigation involves the role of this compound in the synthesis of histidine analogs and their derivatives. Histidine analogs are of particular interest due to their involvement in various biochemical pathways, including neurotransmission and enzyme catalysis. Studies have demonstrated that methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride can be efficiently converted into histidine-like structures, which are then evaluated for their pharmacological properties. For instance, recent preclinical studies have highlighted its potential in modulating histamine receptors, suggesting applications in treating allergic and inflammatory conditions.

In addition to its role in histidine analog synthesis, this compound has been explored as a building block for peptidomimetics. Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides, offering advantages such as improved stability and bioavailability. Researchers have utilized methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride to develop novel peptidomimetics with enhanced binding to protein targets, such as G-protein-coupled receptors (GPCRs) and kinases. These efforts have led to the identification of promising lead compounds for drug discovery programs.

Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the characterization of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride and its derivatives. These techniques have enabled researchers to confirm the compound's stereochemical purity and assess its stability under various conditions. Such studies are essential for ensuring the reproducibility and reliability of research findings, particularly in the context of drug development.

Looking ahead, the potential applications of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride are expected to expand further. Ongoing research is investigating its utility in targeted drug delivery systems and as a component of multifunctional therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications, addressing unmet medical needs in areas such as oncology, neurology, and immunology.

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